

Unlocking Therapeutic Potential: A Technical Guide to Piperazine-1-Carboxylate Targets

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Compound of Interest

Compound Name:	<i>Tert-butyl 4-carbamothioylpiperazine-1-carboxylate</i>
Cat. No.:	B177007

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For Researchers, Scientists, and Drug Development Professionals

The piperazine-1-carboxylate scaffold represents a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological molecules implicated in various disease states. This technical guide provides an in-depth exploration of the potential therapeutic targets for these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing the intricate signaling pathways they modulate. The information presented herein is intended to empower researchers and drug development professionals in their efforts to design and discover novel therapeutics based on this promising chemical moiety.

Therapeutic Landscape of Piperazine-1-Carboxylate Compounds

Piperazine-1-carboxylate derivatives have emerged as potent agents in several key therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. Their biological activity is intrinsically linked to the nature of the substituents on the piperazine ring and the carboxylate group, which allows for fine-tuning of their pharmacological properties to achieve desired target specificity and efficacy.

Quantitative Data Summary

The following tables summarize the reported in vitro and in vivo activities of various piperazine-1-carboxylate and related piperazine derivatives against a range of therapeutic targets. This data provides a comparative overview of their potency and serves as a valuable resource for structure-activity relationship (SAR) studies.

Table 1: Anticancer Activity of Piperazine Derivatives

Compound Class	Cell Line(s)	Assay Type	IC50 / GI50 (µM)	Target(s) / Mechanism of Action	Reference(s)
Piperazine Derivative (C505)	K562 (Leukemia)	Proliferation Assay	0.06 - 0.16	Inhibition of PI3K/AKT, Src family kinases, BCR-ABL pathways; Induction of apoptosis	[1][2]
N-alkylated piperazine derivative	PC-3 (Prostate)	Cytotoxicity (MTT)	Not Specified	Induction of apoptosis via ROS generation	[3]
Piperazine-containing thiosemicarbazone (L3)	HCT116 p53 ^{+/+} (Colon)	Anti-proliferative	0.12	Iron chelation, Cell cycle arrest at G1/S phase	[4]
Piperazine derivative (PCC)	SNU-475, SNU-423 (Liver)	Cytotoxicity (MTT)	6.98 ± 0.11, 7.76 ± 0.45	Induction of intrinsic apoptosis pathway	[5]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound Class	Organism(s)	Assay Type	MIC (μ g/mL)	Reference(s)
Piperazine-containing benzothiazinone (TZY-5-84)	Mycobacterium tuberculosis H37Rv	Broth Microdilution	0.014 - 0.015 (mg/L)	[3]
Novel Piperazine Derivatives (RL-308)	Shigella flexineri, S.aureus, MRSA, Shigella dysenteriae	Microdilution	2, 4, 16, 128	[6]

Table 3: Antiviral Activity of Piperazine Derivatives

Compound Class	Virus	Assay Type	EC50 (μ M)	Target(s) / Mechanism of Action	Reference(s)
Piperazinylquinoline derivative (45)	Respiratory Syncytial Virus (RSV) long (A) strain	Cytopathic Effect Reduction	0.028	RSV Fusion (F) protein inhibition	[7][8]
Piperazinylquinoline derivative (50)	Respiratory Syncytial Virus (RSV) long (A) strain	Cytopathic Effect Reduction	0.033	RSV Fusion (F) protein inhibition	[7][8]

Table 4: Activity in Neurodegenerative Disease Models

Compound Class	Model	Key Finding(s)	Target(s) / Mechanism of Action	Reference(s)
Piperazine (PPZ) and its derivatives	In vitro amyloid toxicity model, 5xFAD mouse hippocampal slices	Neuroprotective effects in the nanomolar range, restores long-term potentiation	Potentiation of TRPC6 channels, activation of neuronal store-operated calcium entry	[9][10]
Novel Piperazine Derivative (cmp2)	5xFAD mice	Reverses deficits in synaptic plasticity	Selective TRPC6 activator	[11][12]
Piperazine-based compounds (D-687, D-688)	In vitro A β and tau aggregation assays, SH-SY5Y cells, Drosophila melanogaster model of tauopathy	Inhibit aggregation and disaggregate preformed aggregates of A β and tau peptides; Neuroprotective effects; Increased survival in flies	Multi-target inhibition of A β and tau aggregation	[13]

Key Therapeutic Targets and Signaling Pathways

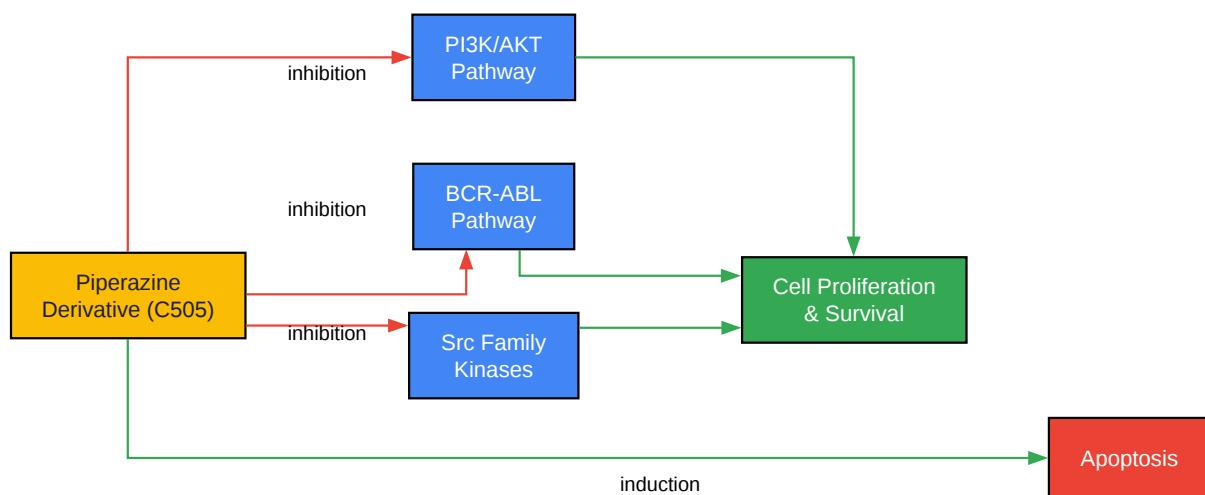
This section delves into the molecular mechanisms through which piperazine-1-carboxylate and related compounds exert their therapeutic effects, with a focus on key signaling pathways.

Oncology: Targeting Cancer Cell Proliferation and Survival

Piperazine derivatives have demonstrated significant potential as anticancer agents by modulating multiple signaling pathways critical for tumor growth and survival.[1]

A key mechanism involves the induction of apoptosis, or programmed cell death. Certain piperazine compounds have been shown to inhibit the PI3K/AKT pathway, a central regulator of cell survival, and the BCR-ABL pathway, a driver of chronic myeloid leukemia.[1][2] This multi-targeted inhibition leads to caspase-dependent apoptosis, effectively eliminating cancer cells.

[1]



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Caption: Anticancer mechanism of a piperazine derivative.

Neurodegenerative Diseases: Modulating Neuronal Function

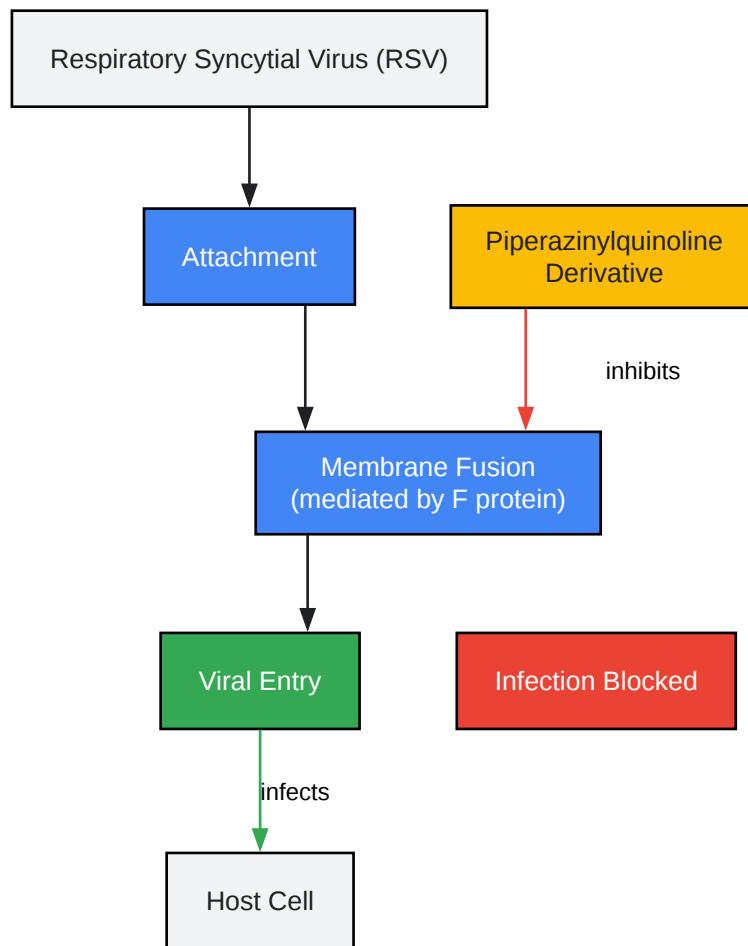
In the context of Alzheimer's disease, piperazine derivatives have been identified as potent modulators of the transient receptor potential canonical 6 (TRPC6) channel.[9][10] Activation of TRPC6-mediated calcium entry in dendritic spines has been shown to protect against amyloid-beta toxicity and restore synaptic plasticity, offering a promising therapeutic strategy to combat the cognitive decline associated with the disease.[9][11]

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Caption: Neuroprotective mechanism of piperazine derivatives in Alzheimer's.

Antiviral Activity: Inhibiting Viral Entry

Certain piperazinylquinoline derivatives have demonstrated potent activity against the Respiratory Syncytial Virus (RSV) by inhibiting the function of the viral F (fusion) protein.[7][8] The RSV F protein is essential for mediating the fusion of the viral envelope with the host cell membrane, a critical step for viral entry. By binding to the F protein, these compounds prevent the conformational changes necessary for membrane fusion, thereby blocking viral infection at an early stage.[7][14]



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Caption: RSV fusion inhibition by piperazinylquinoline derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of piperazine-1-carboxylate and related compounds.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[15][16]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[16] The amount of

formazan produced is proportional to the number of viable cells.

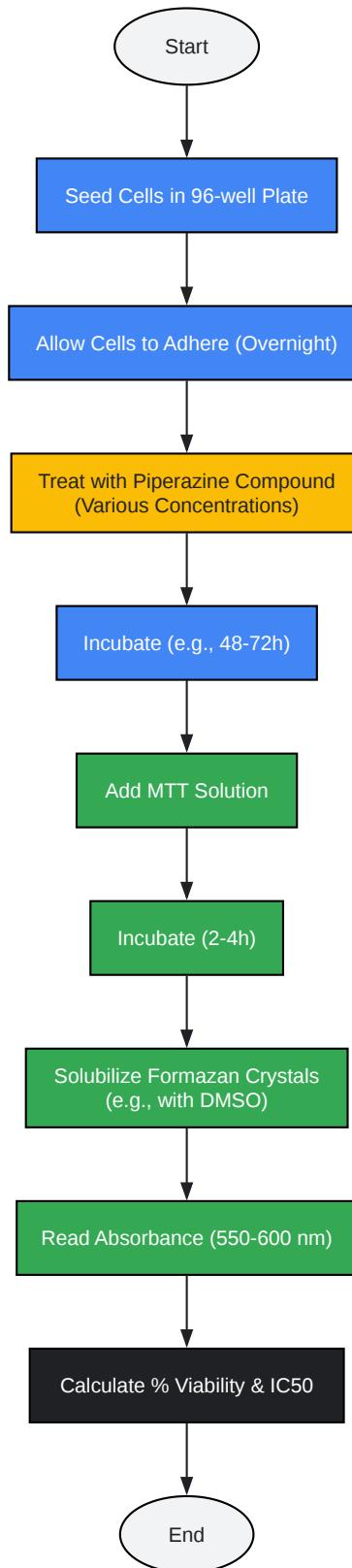
Materials:

- 96-well microplates
- Cancer cell lines of interest (e.g., MCF-7, HCT-116)[15]
- Complete cell culture medium
- Piperazine derivative stock solution (dissolved in DMSO)
- MTT solution (5 mg/mL in sterile PBS)[17]
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[17]
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[17]
- Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).[18]
- Incubation: Incubate the plate for a desired exposure time (e.g., 48 or 72 hours).[3]
- MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [17]
- Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[17]
- Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[17]

- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using a dose-response curve.



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Caption: Workflow for the MTT cell viability assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This model is widely used to assess the in vivo anti-inflammatory activity of new compounds. [19][20]

Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a local, acute, and well-characterized inflammatory response, resulting in paw edema. The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.[21][22]

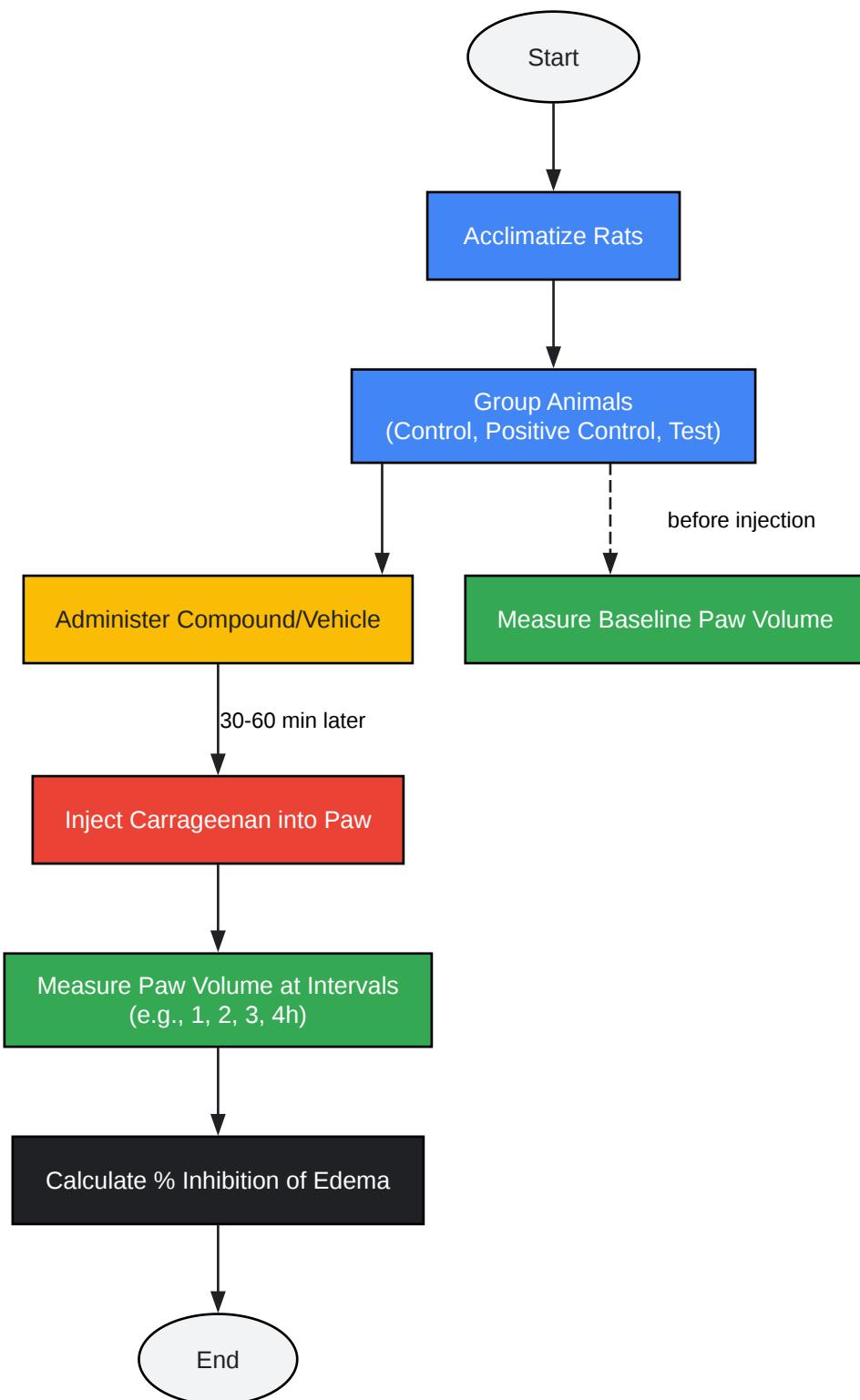
Materials:

- Male Wistar rats (180-190 g)[19]
- Carrageenan (1% w/v suspension in saline)[20]
- Test piperazine compound
- Positive control (e.g., Indomethacin, 10 mg/kg)[19]
- Plethysmometer or calipers

Procedure:

- Acclimatization: House the animals for a week to allow for acclimatization to the laboratory environment.[19]
- Grouping: Divide the animals into control, positive control, and test groups.
- Compound Administration: Administer the test compound (e.g., intraperitoneally or orally) to the test group and the vehicle to the control group. Administer the positive control to its respective group.[19]

- **Induction of Edema:** Thirty minutes to one hour after compound administration, inject 0.1 mL of carrageenan suspension into the subplantar region of the right hind paw of each rat.[20]
- **Measurement of Paw Volume:** Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).[20]
- **Data Analysis:** Calculate the percentage inhibition of paw edema for the treated groups compared to the control group at each time point.



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Caption: Workflow for the carrageenan-induced rat paw edema assay.

Conclusion and Future Directions

The piperazine-1-carboxylate scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse range of biological targets and the tunability of its physicochemical properties make it an attractive starting point for drug design and development. The data and protocols presented in this guide highlight the significant potential of these compounds in oncology, neurodegenerative diseases, and infectious diseases.

Future research should focus on elucidating the structure-activity relationships for specific targets to enhance potency and selectivity. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be crucial for their successful translation into clinical candidates. The continued exploration of the therapeutic potential of piperazine-1-carboxylate derivatives holds great promise for addressing unmet medical needs across a spectrum of diseases.

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